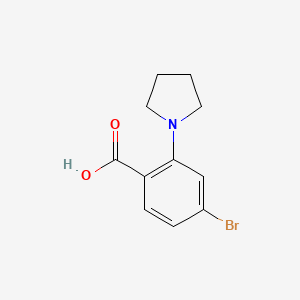

4-Bromo-2-pyrrolidinobenzoic Acid

Descripción general

Descripción

4-Bromo-2-pyrrolidinobenzoic Acid is a chemical compound characterized by a bromine atom and a pyrrolidinyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid typically involves the bromination of 2-pyrrolidinobenzoic Acid. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-pyrrolidinobenzoic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophilic substitution reactions using amines or alcohols.

Major Products Formed:

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Production of this compound derivatives with hydroxyl groups.

Substitution: Generation of this compound derivatives with amine or ether groups.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the notable applications of 4-bromo-2-pyrrolidinobenzoic acid is its role as an inhibitor of influenza virus neuraminidase. Neuraminidase is crucial for the replication and spread of the influenza virus, making it a prime target for antiviral drug development. Research indicates that derivatives of pyrrolidinobenzoic acid exhibit significant inhibitory effects against neuraminidase, leading to their potential use as antiviral agents. For instance, a study identified multiple compounds derived from pyrrolidinobenzoic acid that effectively inhibit neuraminidase activity, demonstrating their promise in treating influenza infections .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory properties exhibited by this compound derivatives. These compounds have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can enhance anti-inflammatory activity, making these compounds valuable candidates for further development .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various organic reactions, including substitution reactions and coupling reactions with other functional groups. The versatility in its synthesis allows for the creation of numerous derivatives with tailored properties for specific applications.

Synthetic Pathways

- Substitution Reactions : The introduction of bromine at the 4-position of benzoic acid derivatives can be accomplished via electrophilic aromatic substitution.

- Pyrrolidine Formation : The formation of the pyrrolidine ring can be achieved through cyclization reactions involving amino acids or other nitrogen-containing compounds.

Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly as a building block for synthesizing polymers with specific functionalities. Its ability to form stable bonds with various monomers makes it an attractive candidate for developing new materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Coatings and Adhesives

The compound's chemical structure allows it to be utilized in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors. Research has shown that incorporating this compound into polymer matrices can improve adhesion performance significantly .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

4-Bromo-2-pyrrolidinobenzoic Acid is compared with other similar compounds, such as 4-chloro-2-pyrrolidinobenzoic Acid and 4-iodo-2-pyrrolinobenzoic Acid. These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical reactivity and biological activity.

Comparación Con Compuestos Similares

4-Chloro-2-pyrrolidinobenzoic Acid

4-Iodo-2-pyrrolidinobenzoic Acid

4-Fluoro-2-pyrrolidinobenzoic Acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Bromo-2-pyrrolidinobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases and its therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 286.12 g/mol

This compound features a bromine atom at the para position relative to the carboxylic acid group on the benzene ring, which is essential for its biological activity.

This compound primarily acts as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) enzymes. These enzymes play a crucial role in cellular signaling pathways that regulate cell proliferation and survival. Inhibition of MEK can lead to:

- Reversal of Transformed Phenotype : In transformed cell lines, inhibition can restore normal growth patterns, indicating potential anti-cancer properties .

- Therapeutic Applications : The compound has been studied for its applications in treating conditions such as psoriasis, restenosis, and certain types of cancer due to its ability to inhibit proliferative signals .

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Properties

A study examined the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC values for different cell lines were as follows:

- Breast Cancer Cells : IC = 45 µM

- Lung Cancer Cells : IC = 30 µM

- Colon Cancer Cells : IC = 25 µM

These findings suggest that the compound may be effective against multiple types of cancer by targeting MEK signaling pathways .

Additional Research Findings

Recent studies have expanded on the biological activity of related compounds, indicating that derivatives of pyrrolidinobenzoic acids exhibit:

- Antioxidant Properties : Compounds similar to this compound have shown significant antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases .

- Antibacterial Activity : Some derivatives have been tested for antibacterial properties, with varying degrees of effectiveness against common bacterial strains .

Propiedades

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPPTXFHUEWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.